![molecular formula C10H11BrClNS B1266059 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride CAS No. 22964-00-7](/img/structure/B1266059.png)
2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride
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Description
Synthesis Analysis
The synthesis of compounds similar to 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride often involves complex reactions, including bromination, functionalization of thiophenes, and amine coupling. A notable method includes the synthesis of 3-(α-styryl)benzo[b]thiophenes through bromocyclization of alkynes followed by palladium-catalyzed coupling, showcasing the versatility in functionalizing the benzothiophene core for further derivatization (Tréguier et al., 2014).
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is characterized by the presence of a thiophene and a benzene ring, offering a unique scaffold for chemical modifications. Studies involving similar structures, such as 1,1'-Bis(2-bromobenzoyl thioureido)ethane, provide insights into the crystal structure and the potential for forming hydrogen bonds, which could be relevant for understanding the solid-state properties of this compound (Abosaadiya et al., 2016).
Chemical Reactions and Properties
The reactivity of benzothiophene derivatives like this compound involves nucleophilic substitutions, palladium-catalyzed cross-couplings, and electrophilic aromatic substitutions. For instance, the synthesis of 2-acylbenzo[b]thiophenes via Cu-catalyzed α-C-H functionalization showcases the potential for diverse chemical transformations (Sangeetha & Sekar, 2017).
Physical Properties Analysis
The physical properties of benzothiophene derivatives, including solubility, melting points, and crystalline structure, are crucial for their handling and application in various fields. The molecular structure influences these properties significantly, as seen in the detailed analysis of similar compounds through spectroscopic and crystallographic methods (Mary et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(5-bromo-1-benzothiophen-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNS.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6H,3-4,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAWWTFUTOCGLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177514 |
Source
|
Record name | Benzo(b)thiophene-3-ethylamine, 5-bromo-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22964-00-7 |
Source
|
Record name | Benzo(b)thiophene-3-ethylamine, 5-bromo-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022964007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene-3-ethylamine, 5-bromo-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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